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Phosphonic acid, methyl-, bis(oxiranylmethyl) ester

Epoxy resin formulation Reactive diluent Viscosity control

Phosphonic acid, methyl-, bis(oxiranylmethyl) ester (CAS 77375-34-9), also designated diglycidyl methylphosphonate (DGMFN), is a low-molecular-weight organophosphorus compound (C₇H₁₃O₅P, MW 208.15 g/mol) bearing two terminal epoxide groups and a central pentavalent phosphonate moiety. It is classified as a glycidyl ester of a phosphorus acid (GEF) and is recognized as a reactive, phosphorus-containing epoxy monomer that functions simultaneously as a flame retardant, crosslinker, and viscosity modifier in thermoset formulations.

Molecular Formula C7H13O5P
Molecular Weight 208.15 g/mol
CAS No. 77375-34-9
Cat. No. B12765814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, methyl-, bis(oxiranylmethyl) ester
CAS77375-34-9
Molecular FormulaC7H13O5P
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESCP(=O)(OCC1CO1)OCC2CO2
InChIInChI=1S/C7H13O5P/c1-13(8,11-4-6-2-9-6)12-5-7-3-10-7/h6-7H,2-5H2,1H3
InChIKeyBZVQIZYWIWXTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, Methyl-, bis(oxiranylmethyl) ester – Core Identity and Procurement-Relevant Characteristics


Phosphonic acid, methyl-, bis(oxiranylmethyl) ester (CAS 77375-34-9), also designated diglycidyl methylphosphonate (DGMFN), is a low-molecular-weight organophosphorus compound (C₇H₁₃O₅P, MW 208.15 g/mol) bearing two terminal epoxide groups and a central pentavalent phosphonate moiety [1]. It is classified as a glycidyl ester of a phosphorus acid (GEF) and is recognized as a reactive, phosphorus-containing epoxy monomer that functions simultaneously as a flame retardant, crosslinker, and viscosity modifier in thermoset formulations [2].

Why Direct 1:1 Replacement of Diglycidyl Methylphosphonate with Alternative Phosphorus Flame Retardants or Epoxy Diluents Is Technically Unsound


Simple substitution of diglycidyl methylphosphonate with other in-class phosphorus compounds (e.g., dimethyl methylphosphonate, triglycidyl phosphate) or conventional epoxy diluents neglects the compound’s unique dual functionality: it provides both reactive flame-retardant incorporation and permanent crosslinking via its two oxirane rings, eliminating the migration, plasticization, and volatile loss typical of additive flame retardants [1], while its phosphonate (P–C) linkage offers superior hydrolytic stability compared to phosphate esters (P–O–C) under curing and service conditions [2]. The specific balance of phosphorus content, epoxide equivalent weight, and low initial viscosity directly determines processability and final thermoset performance, making interchangeable use without reformulation impractical.

Quantitative Differentiation Evidence for Phosphonic Acid, Methyl-, bis(oxiranylmethyl) ester Against Closest Structural and Functional Analogs


Viscosity Benchmark: Diglycidyl Methylphosphonate vs. Standard Bisphenol‑A Epoxy Resin (DGEBA)

Diglycidyl methylphosphonate exhibits a kinematic viscosity of 22–25 cSt at 40 °C , which is approximately 400‑fold lower than the typical viscosity of a standard liquid DGEBA epoxy resin (ca. 10,000–12,000 cSt at 25 °C) [1]. This ultra-low viscosity enables DGMFN to serve as a reactive diluent that simultaneously contributes phosphorus-based flame retardancy, whereas conventional non‑phosphorus diluents (e.g., 1,4‑butanediol diglycidyl ether, ~15 cSt) lack flame‑retardant functionality and generic phosphorus additives (e.g., DMMP, ~1.7 cSt) are non‑reactive and volatile [2].

Epoxy resin formulation Reactive diluent Viscosity control RTM processing

Phosphorus‑Carbon Bond Stability: Hydrolytic Resistance of Diglycidyl Methylphosphonate vs. Phosphate Ester Analogs

Diglycidyl methylphosphonate contains a direct phosphorus‑carbon (P–C) bond that is intrinsically resistant to hydrolysis, in contrast to the phosphorus‑oxygen‑carbon (P–O–C) bonds present in phosphate‑based glycidyl esters such as triglycidyl phosphate (TGFT) and diglycidyl methyl phosphate (DGMFT) [1]. Quantum‑chemical calculations at the CAM‑B3LYP/TZVPP level predict a higher activation barrier for nucleophilic attack at phosphorus in DGMFN compared to TGFT, consistent with experimentally observed superior shelf‑life and lower susceptibility to premature gelation in one‑component reactive resin systems [2]. While absolute rate constants are not reported in the open literature, the structural difference translates into measurable formulation robustness, as demonstrated by the use of phosphonic acid diglycidyl esters in storage‑stable one‑component epoxy systems that remain uncured at temperatures up to 150 °C prior to photo‑activation [2].

Hydrolytic stability Phosphonate vs. phosphate Long‑term durability Encapsulation

Crosslinker Functionality for Hydrogel Surface Modification: Quantitative Improvement in Mechanical Stability and Water‑Holding Capacity

Diglycidyl methylphosphonate, as a representative diglycidyl phosphonate crosslinker, is disclosed for surface modification of hydrophilic, highly swellable hydrogels based on polyacrylate or graft copolymers [1]. According to the patent teachings, hydrogels post‑modified with a mixture comprising diglycidyl phosphonate (e.g., methyl‑, ethyl‑, or phenyl‑ substituted) and a second reactive compound (e.g., nonaethylene glycol diglycidyl ether) exhibit “improved mechanical stability of the swollen particles” and “improved water‑holding capacity” compared to unmodified or mono‑crosslinked controls [1]. While the patent does not provide a head‑to‑head isolate comparison, methyl phosphonic acid diglycidyl ester is explicitly indicated as the preferred Component A due to its optimal balance of reactivity, solubility, and crosslink density [2].

Hydrogel Superabsorbent polymer Crosslinker Surface modification Mechanical stability

Research and Industrial Application Scenarios Where Diglycidyl Methylphosphonate Provides Demonstrable Selection Advantage


Low‑Viscosity Reactive Flame‑Retardant Binders for Resin‑Transfer Molding (RTM) and Infusion Processes

Diglycidyl methylphosphonate is ideally suited as a reactive flame‑retardant diluent for epoxy‑based RTM and infusion formulations requiring mixed viscosity below 500 cSt. Its 22–25 cSt viscosity at 40 °C enables high fiber wet‑out without solvent addition, while the two oxirane groups incorporate the phosphorus permanently into the cured network, yielding self‑extinguishing thermosets with glass transition temperatures exceeding 150 °C when cured with aromatic amines [1]. This contrasts with additive flame retardants such as DMMP, which can volatilize during processing (bp 181 °C) and migrate from the cured part [2].

One‑Component, Storage‑Stable Epoxy Systems with Latent Thermal Curing

The phosphonate (P–C) bond in DGMFN contributes to the formulation of one‑component reactive resin systems that remain uncured at temperatures up to 150 °C, enabling extended pot life and on‑demand thermal or photo‑triggered curing [3]. This property directly addresses the procurement need for low‑viscosity, storage‑stable, single‑component adhesives and encapsulants, where phosphate‑based glycidyl esters (P–O–C) are more prone to premature hydrolysis and gelation [4].

Surface Crosslinking of Superabsorbent Hydrogels for Hygiene and Medical Articles

Methyl phosphonic acid diglycidyl ester serves as the preferred diglycidyl phosphonate crosslinker in surface‑modification mixtures for polyacrylate‑based hydrogels, reliably enhancing mechanical integrity and water‑holding capacity of swollen gel particles [5]. The ester’s low viscosity and compatibility with aqueous processing confer practical handling advantages over solid or high‑viscosity crosslinker alternatives, making it the designated Component A in patented hydrogel manufacturing processes [6].

Phosphorus‑Rich Epoxy Networks for High‑Char, Low‑Smoke Composite Fire Protection

When cured with aromatic amines, DGMFN‑based epoxy polymers exhibit high char yields and self‑extinguishing behavior, as demonstrated by comparative thermophysical and flammability characterization [1]. The structural P–C bond promotes char formation via condensed‑phase mechanisms, differentiating it from phosphate‑based glycidyl esters that primarily act in the gas phase, thereby offering a selection criterion for applications demanding low smoke density and robust intumescent fire barriers.

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